1-Azido-3-bromo-2-methylbenzene
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Overview
Description
1-Azido-3-bromo-2-methylbenzene is a chemical compound that is used in various scientific research due to its unique properties . It is also known as 3-Bromophenyl azide solution .
Synthesis Analysis
The synthesis of this compound involves multiple steps. One approach involves the direct synthesis of organic azides from alcohols using 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate . Another method involves the use of 1-Azido-3-bromobenzene solution in tert-butyl methyl ether .Molecular Structure Analysis
The molecular structure of this compound can be determined using various methods such as ab initio HF and Density Functional Theory (B3LYP) calculations . The structure of the molecule can be interpreted and compared with the reported experimental values of some substituted benzene .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can undergo combustion, hydrogenation, and sulfonation . The reactions of benzene and methylbenzene (toluene) are also relevant in this context .Physical And Chemical Properties Analysis
Physical properties of this compound include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include flammability, toxicity, acidity, reactivity, and heat of combustion .Scientific Research Applications
Synthesis of Triazole Derivatives and Corrosion Inhibition One significant application is in the synthesis of 1,2,3-triazole derivatives. For instance, 1-Azido-3-bromo-2-methylbenzene can participate in click chemistry reactions to produce 1,4-disubstituted 1,2,3-triazoles. These triazole derivatives have been explored for their potential inhibitory activity against the acidic corrosion of steels, highlighting their importance in materials science and corrosion engineering (Negrón-Silva et al., 2013).
Catalysis and Organic Synthesis In the realm of catalysis and organic synthesis, this compound is used in the palladium-catalyzed arylation of azole compounds. This process involves the coupling of aryl halides with azole compounds in the presence of alkali metal carbonates, leading to the selective production of 5-arylazoles. The use of this compound in such reactions demonstrates its utility in the construction of complex aromatic systems, which are crucial in pharmaceuticals and materials science (Pivsa-Art et al., 1998).
Photoreactive Cross-linking Reagents Furthermore, the azido group in this compound makes it an interesting candidate for the development of photoreactive cross-linking reagents. These reagents are valuable in polymer chemistry for creating novel materials with unique properties. The ability to undergo photoinduced reactions allows for the precise control of polymerization and cross-linking processes, leading to materials with tailored characteristics for specific applications (Chapyshev & Chernyak, 2013).
Gas Storage Applications Additionally, derivatives of this compound can contribute to the development of materials for gas storage applications. For example, azine-linked covalent organic frameworks synthesized using related compounds have shown promise for the storage of gases like CO2, H2, and CH4. These materials are of great interest in energy storage and environmental remediation due to their high surface areas, porosity, and selectivity for specific gases (Li et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-azido-3-bromo-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQIAPTUXHFHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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